4-Bromocolchicine
Overview
Description
4-Bromocolchicine is a derivative of colchicine, a well-known bioactive alkaloid. Colchicine is primarily used for the treatment of acute gout and acts as an antimitotic agent by binding to tubulin. This compound, as the name suggests, has a bromine atom substituted at the fourth position of the colchicine molecule. This modification enhances its biological activity, making it a potent compound in various scientific research applications .
Preparation Methods
The synthesis of 4-Bromocolchicine involves the bromination of colchicine. The process typically uses N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane under controlled conditions to ensure selective bromination at the fourth position. The yield of this reaction is generally high, often exceeding 90% .
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
4-Bromocolchicine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methanethiolate and other nucleophiles.
Oxidation and Reduction: The colchicine core can undergo oxidation and reduction reactions, altering its biological activity. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents at the fourth position. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methanethiolate yields thiocolchicine derivatives, while coupling reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-Bromocolchicine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various colchicine derivatives with enhanced biological activity.
Biology: this compound is used to study the mechanisms of microtubule polymerization and depolymerization, providing insights into cell division and cytoskeletal dynamics.
Medicine: Due to its potent antimitotic activity, this compound is investigated as a potential anticancer agent. .
Mechanism of Action
The primary mechanism of action of 4-Bromocolchicine involves the inhibition of microtubule polymerization. By binding to tubulin, it prevents the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
At the molecular level, this compound interferes with the assembly of the inflammasome complex in neutrophils and monocytes, reducing the activation of interleukin-1β, an inflammatory mediator. This anti-inflammatory action contributes to its therapeutic potential in various inflammatory conditions .
Comparison with Similar Compounds
4-Bromocolchicine is part of a family of colchicine derivatives, including:
- 4-Fluorocolchicine
- 4-Chlorocolchicine
- 4-Iodocolchicine
Compared to these compounds, this compound exhibits higher biological activity and selectivity towards cancer cells. The presence of the bromine atom enhances its binding affinity to tubulin, making it a more potent antimitotic agent .
Properties
IUPAC Name |
N-[(7S)-4-bromo-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO6/c1-11(25)24-15-8-6-13-18(12-7-9-17(27-2)16(26)10-14(12)15)20(28-3)22(30-5)21(29-4)19(13)23/h7,9-10,15H,6,8H2,1-5H3,(H,24,25)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYSHVFRJHAPSA-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2Br)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2Br)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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